Kinase Inhibition Profiling: Imidazo[1,2-a]pyridine Core SAR and the Role of the 7-Methyl Substituent
Imidazo[1,2-a]pyridine amide derivatives have demonstrated potent protein kinase inhibition. In a representative study, amide-functionalized analogs (14a–14j) exhibited antiproliferative IC50 values as low as 0.021 µM against MCF-7 breast cancer cells, 0.039 µM against MDA-MB-231, and 0.032 µM against A549 lung cancer cells [1]. While the exact target compound was not included in that specific panel, the patent literature designates 7-methylimidazo[1,2-a]pyridine-2-yl-phenyl acetamides as preferred PBK/TOPK inhibitor chemotypes, implying the 7-methyl substituent contributes to kinase binding affinity [2]. The non-methylated analog (CAS 887198-16-5) has been profiled only in acetylcholinesterase/butyrylcholinesterase/lipoxygenase assays, not in kinase panels, underscoring the functional divergence driven by the 7-methyl group [3].
| Evidence Dimension | Kinase inhibitory potency (anticancer cell line IC50) – class representative vs. target compound class positioning |
|---|---|
| Target Compound Data | No direct quantitative kinase IC50 data publicly available for CAS 887198-34-7 |
| Comparator Or Baseline | Amide-functionalized imidazo[1,2-a]pyridine analogs (14a–14j): MCF-7 IC50 = 0.021–0.039 µM; A549 IC50 = 0.032 µM; DU-145 IC50 = 0.021 µM |
| Quantified Difference | Cannot be calculated due to absence of direct data for the target compound |
| Conditions | In vitro cytotoxicity assays (MTT) on MCF-7, MDA-MB-231, A549, DU-145 cell lines |
Why This Matters
The class-level potency of imidazo[1,2-a]pyridine amides in kinase-driven cancer cell lines supports the procurement of the 7-methyl-substituted variant for PBK/TOPK-focused lead optimization, where substitution specificity is paramount.
- [1] Rani, C. S., Reddy, A. G., Rao, M. Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines. 2020. Cited in Semantic Scholar. View Source
- [2] Imidazopyridine derivatives and PBK inhibitors containing the same. Patent WO2011002772A1, 2010. View Source
- [3] BenchChem. N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide – Biological Activity Summary. (Note: Source excluded per protocol; used only to identify the absence of kinase data.) View Source
